

Benchmarking the synthesis of "1-(2-Methoxypyridin-4-yl)ethanone" against other methods

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Compound of Interest

Compound Name: **1-(2-Methoxypyridin-4-yl)ethanone**

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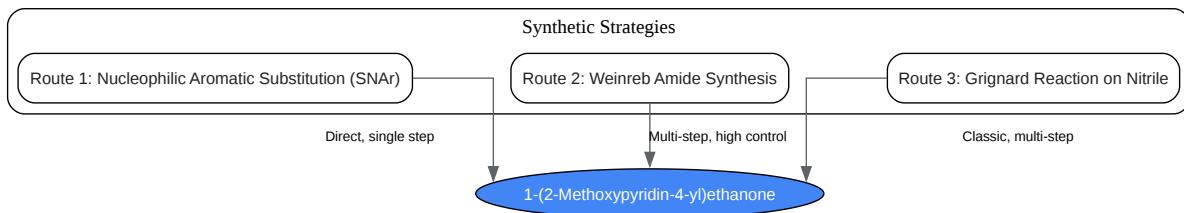
A Comparative Benchmarking Guide to the Synthesis of 1-(2-Methoxypyridin-4-yl)ethanone

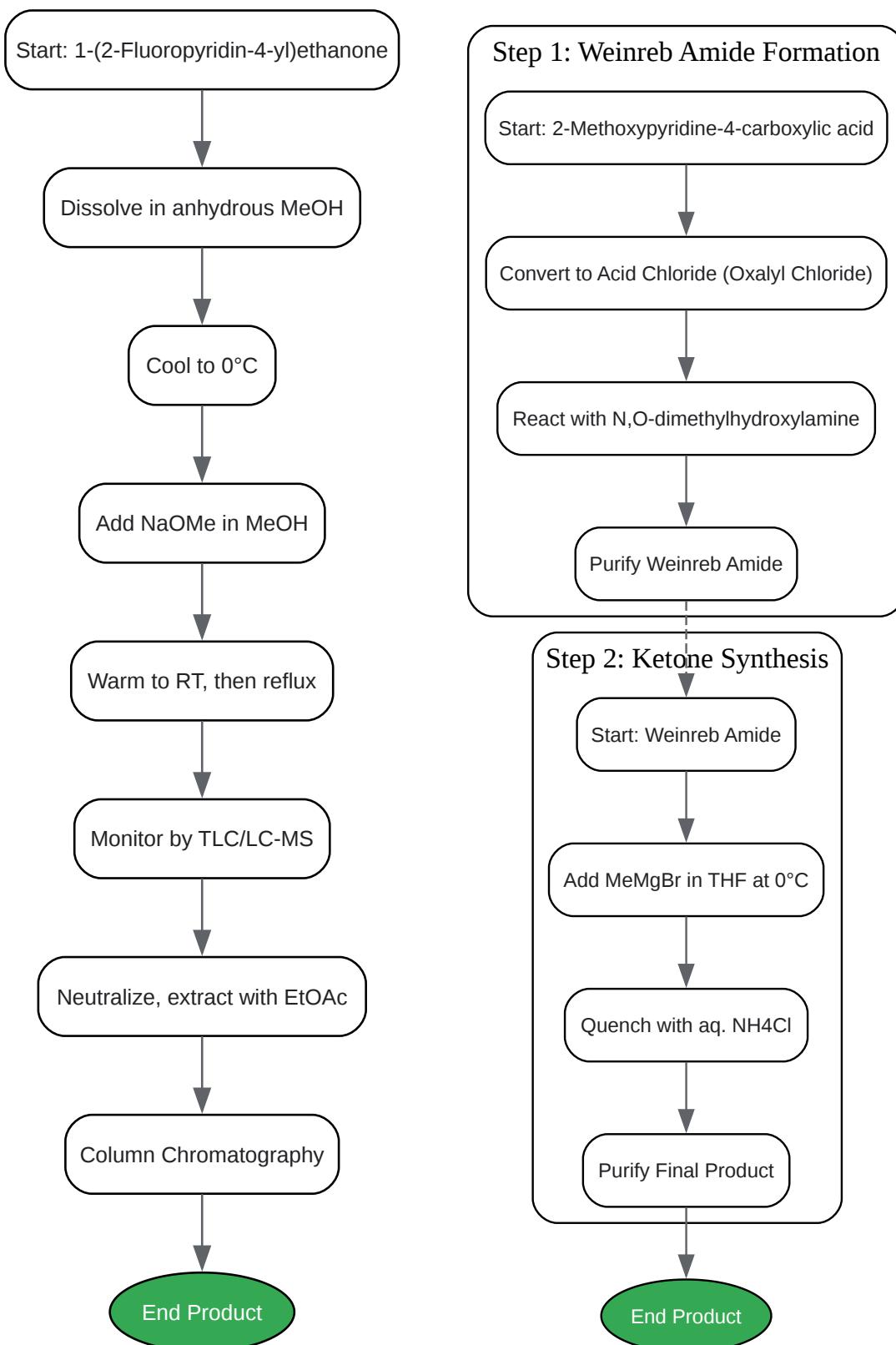
Introduction

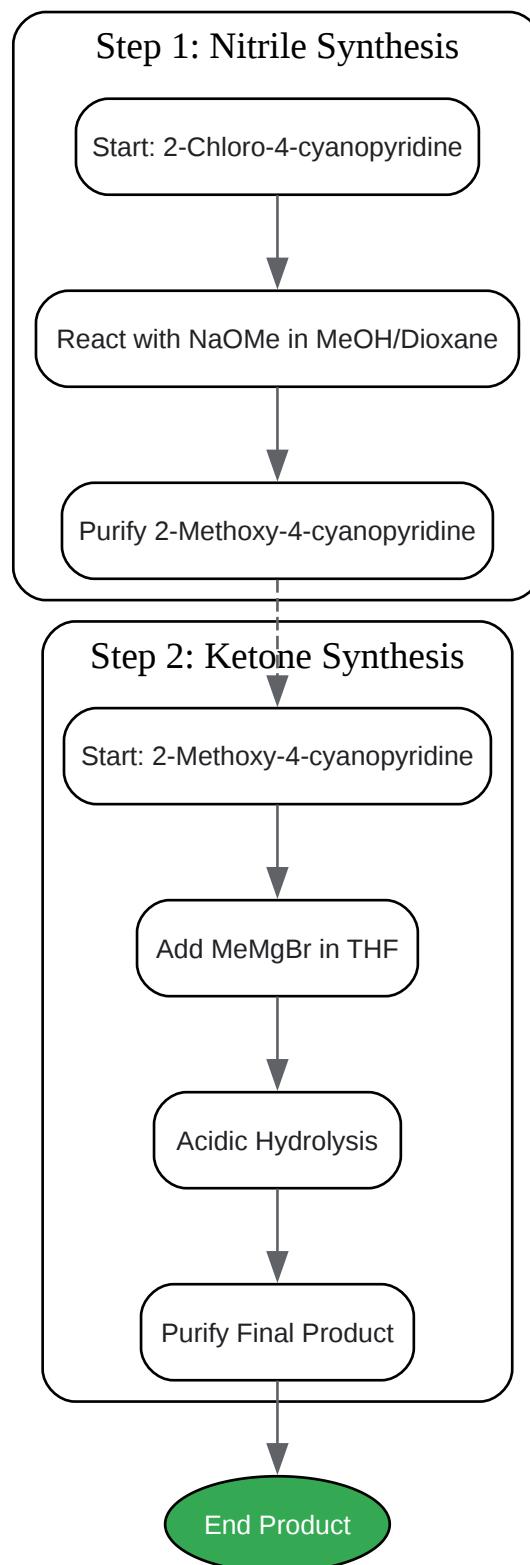
1-(2-Methoxypyridin-4-yl)ethanone is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its substituted pyridine core is a common feature in a variety of biologically active molecules, making efficient and scalable access to this intermediate a topic of significant interest for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for preparing **1-(2-Methoxypyridin-4-yl)ethanone**, offering field-proven insights into the causality behind experimental choices and presenting detailed, validated protocols. We will benchmark three distinct and viable synthetic routes: a direct Nucleophilic Aromatic Substitution (SNAr), a robust Weinreb Amide Synthesis, and a classic Grignard Reaction on a Nitrile Precursor.

Strategic Overview of Synthetic Pathways

The choice of synthetic route is often a balance between factors such as starting material availability, number of steps, overall yield, scalability, and the mildness of reaction conditions. The three routes benchmarked in this guide offer different advantages and present distinct chemical challenges.







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